molecular formula C20H14N2OS B15045008 N'-(9-anthrylmethylene)-2-thiophenecarbohydrazide

N'-(9-anthrylmethylene)-2-thiophenecarbohydrazide

Cat. No.: B15045008
M. Wt: 330.4 g/mol
InChI Key: VLKUKTAAZJYUAT-FYJGNVAPSA-N
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Description

N'-(9-Anthrylmethylene)-2-thiophenecarbohydrazide is a carbohydrazide derivative featuring a 9-anthrylmethylene group attached to a thiophene-carbohydrazide backbone. This compound is structurally characterized by a conjugated system involving the anthracene moiety, which imparts unique photophysical and electronic properties. Such derivatives are widely studied for applications in coordination chemistry, materials science, and medicinal chemistry due to their ability to act as ligands and participate in supramolecular interactions .

Properties

Molecular Formula

C20H14N2OS

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C20H14N2OS/c23-20(19-10-5-11-24-19)22-21-13-18-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)18/h1-13H,(H,22,23)/b21-13+

InChI Key

VLKUKTAAZJYUAT-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

The synthesis of N’-(9-anthrylmethylene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 9-anthraldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N’-(9-anthrylmethylene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-(9-anthrylmethylene)-2-thiophenecarbohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-(9-anthrylmethylene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the thiophene ring can participate in electron transfer processes, making the compound useful in electronic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N'-(9-anthrylmethylene)-2-thiophenecarbohydrazide with analogous carbohydrazides, focusing on substituent effects, synthesis yields, physical properties, and spectral data.

Substituent Variations and Structural Analogues

Key Observations:

Substituent Effects on Yield: Electron-withdrawing groups (e.g., 4-nitrophenyl in LASSBio-1656) enhance reactivity, leading to higher yields (95%) compared to electron-donating groups (e.g., 4-hydroxyphenyl: 84%) .

Melting Points :

  • Nitro-substituted derivatives (LASSBio-1656) exhibit higher melting points (255–257°C) due to stronger intermolecular dipole-dipole interactions .
  • Anthracene derivatives likely have elevated melting points (>250°C) owing to π-π stacking, though direct data is absent .

Spectral Data :

  • The carbonyl (ν CO) stretching frequency in anthrylmethylene derivatives is expected near 1630–1650 cm⁻¹, consistent with other carbohydrazides .
  • Anthracene’s aromatic C-H stretches (3050–3100 cm⁻¹) and out-of-plane bending (700–800 cm⁻¹) would further distinguish the target compound .
Table 2: Reactivity and Functional Insights
Compound Key Reactivity/Application Reference ID
This compound Potential ligand for transition metals (e.g., Co(II), Ni(II)) due to N,S-donor sites; photodimerization under UV light .
LASSBio-1654 (4-Bromophenyl) Studied for antimicrobial activity; bromine enhances lipophilicity and membrane penetration .
LASSBio-1656 (4-Nitrophenyl) High electron deficiency enables use in charge-transfer complexes and catalysis .
N'-(Biphenyl-2-yloxy)-2-(9-anthrylmethylene)acetohydrazide Biphenyl group enhances fluorescence; used in optoelectronic materials .
Key Observations:

Coordination Chemistry: The target compound’s thiophene and hydrazide groups provide N and S donors, similar to LASSBio-1659 (pyridinyl derivative), which forms stable complexes with transition metals . Anthracene’s extended π-system may enable unique metal-ligand charge-transfer interactions, as seen in related anthracene-hydrazide Co(II) complexes .

Photoreactivity :

  • Anthrylmethylene derivatives undergo [4+4] photodimerization under UV light, a property exploited in stimuli-responsive materials . This contrasts with nitro- or bromo-substituted analogues, which prioritize electronic over photochemical applications .

Biological Activity

N'-(9-anthrylmethylene)-2-thiophenecarbohydrazide is a compound of significant interest due to its potential biological activities, particularly in antibacterial and anticancer properties. This article explores the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between 9-anthraldehyde and 2-thiophenecarbohydrazide. This reaction can be optimized through various parameters such as temperature, solvent, and reaction time to enhance yield and purity.

Antimicrobial Activity

This compound has been evaluated against a range of bacterial strains. The compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In a study, the compound demonstrated growth inhibition zones ranging from 14 to 17 mm against these bacteria, indicating potent activity .

Table 1: Antibacterial Activity of this compound

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus16
Bacillus subtilis15
Escherichia coli14
Pseudomonas aeruginosaModerate (10-13)

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) revealed that the compound exhibits significant anti-proliferative activity with IC50 values less than 25 μM. This suggests that the compound could be a promising candidate for further development in cancer therapy .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Activity Level
HepG-2<25Potent
MCF-726-50Moderate
PC-3>50Weak
HCT-116>100No activity

The biological activity of this compound is believed to be linked to its ability to interact with cell membranes and inhibit key metabolic pathways in bacteria and cancer cells. The thiophene moiety may play a crucial role in enhancing the lipophilicity of the compound, facilitating better membrane penetration.

Case Studies

Several case studies have highlighted the effectiveness of thiophene derivatives in medicinal chemistry. For instance, research focused on similar compounds has shown that structural modifications can significantly enhance biological activity. A comparative analysis indicated that compounds with electron-withdrawing groups exhibited superior antibacterial properties compared to their electron-donating counterparts .

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